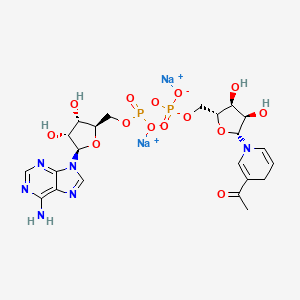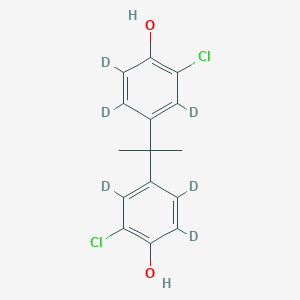
3-Acetylpyridine adenine dinucleotide (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylpyridine adenine dinucleotide (disodium) is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . This compound is involved in numerous enzymatic reactions, serving as an electron carrier by being alternately oxidized and reduced .
準備方法
Synthetic Routes and Reaction Conditions
The chemical synthesis of 3-acetylpyridine adenine dinucleotide involves several steps :
Preparation of Monophosphate-3-acetylpyridine-alpha-D-nucleoside: D-ribose is used as the starting material.
Preparation of Morpholine Adenosine Monophosphate: Adenosine is used as the main raw material.
Docking Reaction: A docking reaction between morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-alpha-D-nucleoside is carried out to prepare 3-acetylpyridine adenine dinucleotide.
This method does not use any enzymes during the preparation process of the intermediate, making it cost-effective and efficient .
Industrial Production Methods
The industrial production of 3-acetylpyridine adenine dinucleotide typically follows the same synthetic route as described above. The use of commercially available D-ribose and adenosine as starting materials ensures the process is scalable and economically viable .
化学反応の分析
Types of Reactions
3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:
Oxidation and Reduction: It serves as an electron carrier, being alternately oxidized (NAD+) and reduced (NADH).
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: Conditions typically involve the use of nucleophiles and electrophiles under controlled temperatures and pH levels.
Major Products Formed
科学的研究の応用
3-Acetylpyridine adenine dinucleotide is widely used in scientific research due to its role as a coenzyme and electron carrier . Some of its applications include:
作用機序
3-Acetylpyridine adenine dinucleotide exerts its effects by serving as an electron carrier in enzymatic reactions . It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating the transfer of electrons in metabolic pathways . This compound targets various enzymes, including dehydrogenases, and participates in critical biochemical processes such as oxidative phosphorylation and transhydrogenation .
類似化合物との比較
3-Acetylpyridine adenine dinucleotide is similar to other adenine dinucleotides like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . it has unique properties that distinguish it from these compounds:
Higher Oxidation Potential: 3-Acetylpyridine adenine dinucleotide has a more significant oxidation potential than NAD, making it more effective in certain enzymatic reactions.
List of Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide phosphate (NADP)
- Nicotinamide hypoxanthine dinucleotide
- Thionicotinamide adenine dinucleotide
特性
分子式 |
C22H28N6Na2O14P2 |
|---|---|
分子量 |
708.4 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C22H30N6O14P2.2Na/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28;;/h2,4-5,8-9,12-13,15-18,21-22,30-33H,3,6-7H2,1H3,(H,34,35)(H,36,37)(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,15-,16-,17-,18-,21-,22-;;/m1../s1 |
InChIキー |
MVUPSUBZLWXBQB-MNXWHKAMSA-L |
異性体SMILES |
CC(=O)C1=CN(C=CC1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
正規SMILES |
CC(=O)C1=CN(C=CC1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12389721.png)


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)


